3-Bromo-2-isopropoxy-5-nitropyridine
Description
Contextualization within Modern Organic Synthesis
In the realm of modern organic synthesis, the demand for complex and highly functionalized molecules has driven the development of sophisticated building blocks. Substituted pyridines are integral to the synthesis of numerous biologically active compounds and advanced materials. The presence of a nitrogen atom in the aromatic ring not only influences the electronic properties of the molecule but also provides a handle for coordination to metal centers and for modulating physicochemical properties such as solubility and bioavailability in medicinal chemistry. The specific substitution pattern of 3-Bromo-2-isopropoxy-5-nitropyridine offers multiple reaction sites, allowing for sequential and regioselective modifications, a key aspect of efficient and modular synthesis.
Significance as a Versatile Synthetic Intermediate in Pyridine (B92270) Chemistry
The versatility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution and can also be readily reduced to an amino group, opening up a plethora of further derivatization possibilities, such as diazotization and amide bond formation. The isopropoxy group, being an electron-donating group, modulates the reactivity of the pyridine ring and can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for modification. This multi-faceted reactivity makes it a valuable precursor for the synthesis of polysubstituted pyridines. For instance, the related compound 3-Bromo-2-chloro-5-nitropyridine (B1267941) is a known intermediate in the synthesis of pharmaceutical candidates, where its halogen and nitro groups are sequentially manipulated to build molecular complexity. innospk.com
Historical Evolution of Synthetic Approaches to Substituted Pyridines
The synthesis of the pyridine ring has been a subject of extensive research for over a century. Early methods often required harsh conditions and offered limited control over regioselectivity.
One of the earliest and most well-known methods is the Hantzsch pyridine synthesis , first reported in 1881. This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. sigmaaldrich.comchemicalbook.com
Another classical method is the Chichibabin pyridine synthesis , developed in 1924, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. innospk.com While versatile, this method often suffers from low yields. innospk.com
Over the years, numerous other named reactions for pyridine synthesis have been developed, including the Kröhnke pyridine synthesis . prepchem.com Modern approaches have focused on developing milder and more efficient methods, including transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and cycloaddition strategies, which offer greater functional group tolerance and regiocontrol. lookchem.comgoogle.comorgsyn.org The synthesis of highly substituted pyridines, such as this compound, likely relies on the functionalization of a pre-formed pyridine ring rather than a de novo ring synthesis. For example, a plausible route could involve the nitration and bromination of a 2-isopropoxypyridine (B97995) precursor. A similar strategy has been documented for the synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) from 5-bromo-2-chloro-3-nitropyridine (B118568) via nucleophilic substitution with sodium methoxide (B1231860). chemicalbook.com
Current Research Frontiers and Emerging Opportunities in this compound Chemistry
While specific research focused solely on this compound is not extensively documented in publicly available literature, the current trends in synthetic organic chemistry highlight several potential areas where this compound could be of significant value.
The field of C-H functionalization represents a major frontier in modern synthesis. The pyridine ring of this compound possesses C-H bonds that could potentially be targeted for direct functionalization, offering a more atom-economical approach to further substitution.
Furthermore, the development of novel cross-coupling methodologies continues to expand the toolkit of synthetic chemists. The bromine atom on the pyridine ring makes this compound an ideal candidate for exploring new catalytic systems and reaction partners.
In medicinal chemistry and drug discovery , this compound could serve as a key building block for the synthesis of libraries of novel compounds to be screened for biological activity. The combination of lipophilic (isopropoxy) and polar (nitro) groups, along with a reactive handle (bromo), provides a rich scaffold for generating molecular diversity. For instance, the related 2-bromo-5-nitropyridine (B18158) is a versatile building block for synthesizing a range of heterocyclic compounds with potential applications in drug discovery. jubilantingrevia.com
The reduction of the nitro group to an amine would yield 3-bromo-2-isopropoxy-5-aminopyridine, a trifunctional intermediate that could be subjected to a wide array of orthogonal chemical transformations, further underscoring the synthetic potential of the parent molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
3-bromo-5-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3 |
InChI Key |
YFBUZHWKODDJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Isopropoxy 5 Nitropyridine
Classical Retrosynthetic Analysis and Established Protocols
A logical retrosynthetic analysis of 3-Bromo-2-isopropoxy-5-nitropyridine suggests several potential synthetic pathways. These routes typically involve the initial formation of a substituted pyridine (B92270) core, followed by sequential functionalization.
The introduction of a bromine atom at the 3-position of the pyridine ring is a critical step. Direct bromination of pyridine itself is often challenging and can lead to a mixture of products. youtube.comgoogle.com A more controlled approach involves the bromination of an activated pyridine derivative, such as a 2-pyridone.
The reaction of 2-pyridone with bromine water typically results in the formation of 3,5-dibromo-2-pyridone. acs.org However, under specific conditions, it is possible to isolate 3-bromo-2-pyridone in lower yields. clockss.org Another route to 3-bromo-2-hydroxypyridine (B31989) involves the diazotization of 2-amino-3-bromopyridine, which can be achieved in high yield. chemicalbook.com
The regioselectivity of halogenation is highly dependent on the substituents already present on the pyridine ring. Electron-donating groups, such as amino or hydroxyl groups, direct electrophilic substitution to the ortho and para positions. youtube.com For instance, the bromination of 2-aminopyridine (B139424) would be expected to occur at the 3 and 5 positions.
Table 1: Halogenation of Pyridine Derivatives
| Starting Material | Reagent | Product(s) | Yield (%) | Reference(s) |
| 2-Pyridone | Bromine water | 3,5-Dibromo-2-pyridone | - | acs.org |
| 2-Pyridone | Bromine/Potassium bromide in water | 3-Bromo-2-hydroxypyridine | 78 | chemicalbook.com |
| 2-Amino-3-bromopyridine | Sodium nitrite, Sulfuric acid | 3-Bromo-2-hydroxypyridine | 90 | chemicalbook.com |
| Pyridine | Bromine, 80-95% Sulfuric acid | 3-Bromopyridine | - | google.com |
The introduction of a nitro group at the 5-position of the pyridine ring is typically achieved through electrophilic nitration. The nitration of pyridine itself is notoriously difficult due to the deactivating effect of the nitrogen atom, often requiring harsh conditions and resulting in low yields of 3-nitropyridine. researchgate.net
However, the presence of activating groups can facilitate nitration and direct the incoming nitro group. For substituted pyridines, the regioselectivity of nitration is a key consideration. A practical method for the regioselective meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org A one-pot synthesis for 2-hydroxy-5-nitropyridine (B147068) starts from 2-aminopyridine, which is first nitrated and then subjected to a diazotization reaction. google.com
The synthesis of 5-bromo-2-nitropyridine (B47719) has been achieved through the oxidation of 5-bromo-2-aminopyridine using hydrogen peroxide in sulfuric acid. acs.org This transformation initially presented challenges with low conversion and impurity formation but was optimized for large-scale production. acs.org
Table 2: Nitration of Pyridine Derivatives
| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |
| 2-Aminopyridine | Concentrated H2SO4, Concentrated HNO3, then NaNO2 | 2-Hydroxy-5-nitropyridine | - | google.com |
| 5-Bromo-2-aminopyridine | H2O2, H2SO4 | 5-Bromo-2-nitropyridine | - | acs.org |
| 2-Methylpyridine | H2SO4, HNO3 | 2-Methyl-5-nitropyridine | - | chemicalbook.com |
The final step in the classical synthesis is the introduction of the isopropoxy group at the 2-position. This is typically accomplished via a nucleophilic substitution reaction, often a Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.comkhanacademy.org In this reaction, an alkoxide ion displaces a halide from an alkyl halide. byjus.com For the synthesis of this compound, this would involve the reaction of a 2-halopyridine derivative with isopropoxide.
A common precursor for this step is 3-bromo-2-chloro-5-nitropyridine (B1267941). innospk.com The reaction of this compound with sodium isopropoxide would lead to the desired product. The synthesis of various bromo-2-alkoxypyridines has been reported with high yields by reacting bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate. clockss.org The synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) was achieved by reacting 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) in methanol (B129727), yielding the product in 98% yield. chemicalbook.com
Table 3: Alkoxylation of Halopyridines
| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |
| Bromo-substituted 2-pyridones | Alkyl halides, Silver carbonate | Bromo-2-alkoxypyridines | 90-99 | clockss.org |
| 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide, Methanol | 5-Bromo-2-methoxy-3-nitropyridine | 98 | chemicalbook.com |
| 2-Chloro-5-nitropyridine (B43025) | Ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate | Ethyl 3-(4-bromophenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate | - | nih.gov |
Advanced and Modern Synthetic Approaches
Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the preparation of highly substituted pyridines.
Palladium-catalyzed cross-coupling reactions, such as the Miyaura-Ishiyama borylation, have become powerful tools for the synthesis of functionalized aromatic compounds. beilstein-journals.orgdntb.gov.ua This reaction allows for the introduction of a boryl group onto an aryl halide, which can then be used in subsequent cross-coupling reactions. beilstein-journals.org While a direct application to this compound synthesis is not explicitly detailed, this methodology offers a potential route for assembling the substituted pyridine core. For instance, a palladium-catalyzed borylation of a dihalopyridine could be followed by sequential Suzuki-Miyaura couplings to introduce the necessary substituents. The development of solid-state palladium-catalyzed borylation of aryl halides offers a more sustainable and operationally simple alternative to solution-based methods. beilstein-journals.org
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields. organic-chemistry.orgresearchgate.netnih.govacs.orgmdpi.comresearchgate.net This technology has been successfully applied to various steps in pyridine synthesis, including nitration and multicomponent reactions. organic-chemistry.orgchemrj.org
Microwave irradiation can significantly reduce reaction times for nitration reactions, often leading to cleaner products and higher yields compared to conventional heating. gordon.edusciencemadness.orgorientjchem.org For example, the nitration of phenolic compounds using calcium nitrate (B79036) and acetic acid under microwave irradiation is completed in minutes with high yields. orientjchem.org This approach offers a greener alternative to traditional methods that use corrosive acids. sciencemadness.org
Furthermore, microwave-assisted one-pot multicomponent reactions provide an efficient pathway to highly substituted pyridines. nih.govmdpi.com These methods often involve the condensation of several simple starting materials in a single step, offering high atom economy and operational simplicity. organic-chemistry.org The Bohlmann-Rahtz pyridine synthesis, for instance, can be performed in a single step under microwave conditions with superior yields compared to conventional heating. organic-chemistry.orgresearchgate.net
Table 4: Microwave-Assisted Reactions for Pyridine Synthesis
| Reaction Type | Key Features | Advantages | Reference(s) |
| Nitration of Phenols | Use of Ca(NO3)2 or Cu(NO3)2, Acetic acid | Rapid (1-2 min), High yield (up to 89%), Safer reagents | gordon.edusciencemadness.orgorientjchem.org |
| Bohlmann-Rahtz Pyridine Synthesis | One-pot, Ethyl β-aminocrotonate and alkynones | Reduced reaction time (10-20 min), High yields (up to 98%), Regioselective | organic-chemistry.orgresearchgate.net |
| Multicomponent Synthesis of Pyridines | One-pot, four-component reaction | Excellent yields (82-94%), Short reaction times (2-7 min), Pure products | nih.gov |
Photochemical and Electrochemical Synthetic Transformations
As of the current literature, there are no specific examples detailing the synthesis of this compound using photochemical or electrochemical methods. These advanced synthetic techniques often involve the generation of highly reactive intermediates. nih.gov Photochemical reactions utilize light to promote electrons to higher energy states, enabling transformations that are otherwise inaccessible. Electrochemical synthesis, on the other hand, uses electrical current to drive oxidation or reduction reactions, offering a high degree of control. While these methods are applied to the synthesis of various heterocyclic compounds, their direct application to this specific target molecule has not been documented.
Flow Chemistry Applications for Continuous Synthesis
The application of flow chemistry for the continuous synthesis of this compound has not been specifically reported. Flow chemistry, or continuous manufacturing, offers significant advantages in terms of safety, reproducibility, and scalability by performing reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for hazardous or highly exothermic reactions. uc.ptresearchgate.net
General procedures for nitration and other substitutions on pyridine rings have been adapted to flow systems, suggesting that a continuous process for synthesizing precursors like 5-bromo-2-nitropyridine could be developed. uc.ptbeilstein-journals.org Such a setup would likely involve pumping solutions of the starting materials through a heated or cooled reactor module to achieve the desired transformation efficiently. beilstein-journals.org However, a dedicated flow process for the final isopropoxylation step to yield the title compound is not described in available scientific literature.
Organocatalytic and Biocatalytic Approaches
There is currently no available research documenting the use of organocatalysis or biocatalysis for the direct synthesis of this compound. Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions and can offer unique selectivity. Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with exceptional chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. While these fields are rapidly expanding within synthetic chemistry, their application has not yet been extended to the synthesis of this particular substituted nitropyridine.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The scalable synthesis of this compound is contingent on the efficient production of its precursors. A key intermediate, 5-bromo-2-nitropyridine, can be synthesized in large quantities by the hydrogen peroxide-mediated oxidation of 2-amino-5-bromopyridine (B118841). chemicalbook.comchemicalbook.com The optimization of this process is crucial for industrial applications.
Initial lab trials for this oxidation showed issues with low conversion and impurity formation. researchgate.net A systematic process development study focused on reaction parameters and safety was conducted to establish a robust and reproducible protocol. researchgate.net The optimized conditions involved careful control of temperature and reagent addition to manage the exothermic nature of the oxidation. researchgate.net
A related nucleophilic aromatic substitution reaction, the synthesis of 5-bromo-2-methoxy-3-nitropyridine from 5-bromo-2-chloro-3-nitropyridine, provides insight into reaction optimization. chemicalbook.com This reaction's yield was optimized by controlling temperature and reaction time.
Table 1: Optimization of Methoxy-de-chlorination of 5-bromo-2-chloro-3-nitropyridine
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|
This table is based on data for a structurally similar compound and illustrates a typical optimization study.
For the synthesis of the title compound, a similar optimization would involve screening bases, solvents, and temperature for the etherification of 3-bromo-2-hydroxy-5-nitropyridine (B90974) with an isopropylating agent to maximize yield and minimize side-product formation for scalable production.
Regioselective and Stereoselective Control in this compound Synthesis
The synthesis of this compound is fundamentally an exercise in regiochemical control, as the molecule itself is achiral and thus has no stereoisomers. The specific arrangement of substituents on the pyridine ring is dictated by the synthetic route, which relies on the directing effects of the functional groups already present on the ring.
The synthesis typically begins with a pre-substituted pyridine. For instance, the nitration of 2-amino-5-bromopyridine is a key step. orgsyn.org The amino group (-NH₂) is a powerful activating group and ortho-, para-director, while the bromo group (-Br) is a deactivating ortho-, para-director. In this case, nitration occurs preferentially at the C3 position, ortho to the activating amino group and meta to the bromo group, to yield 2-amino-3-nitro-5-bromopyridine. orgsyn.org This demonstrates precise regioselective control governed by the electronic properties of the existing substituents.
Another critical aspect of regioselectivity is observed in nucleophilic aromatic substitution (SₙAr) reactions. In a precursor like 2,5-dibromo-3-nitropyridine, a nucleophile will preferentially substitute one bromine atom over the other. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. Therefore, the bromine at the C2 position is significantly more activated than the bromine at the C5 position, allowing for regioselective substitution at C2. chemicalbook.com
A plausible synthetic pathway that controls the final arrangement of substituents is as follows:
Bromination of 2-aminopyridine: This reaction yields 2-amino-5-bromopyridine with high regioselectivity. chemicalbook.com
Nitration of 2-amino-5-bromopyridine: This step introduces the nitro group at the C3 position, yielding 2-amino-3-nitro-5-bromopyridine. orgsyn.org
Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate, forming 3-bromo-2-hydroxy-5-nitropyridine.
Etherification: The final isopropoxy group is introduced by reacting the hydroxyl group with an isopropyl halide, an Sₙ2 reaction that does not alter the ring's substitution pattern. lookchem.com
Each step in this sequence is designed to place the incoming functional group at a specific position, ensuring that only the desired this compound isomer is formed.
Mechanistic Investigations of 3 Bromo 2 Isopropoxy 5 Nitropyridine Formation and Transformation
Elucidation of Reaction Pathways for Key Synthetic Steps
The formation of 3-Bromo-2-isopropoxy-5-nitropyridine is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is common for highly functionalized, electron-deficient aromatic and heteroaromatic rings. youtube.commdpi.com
A probable synthetic route begins with a di-halogenated nitropyridine precursor, such as 3-Bromo-2-chloro-5-nitropyridine (B1267941). innospk.comchemicalbook.comchemimpex.com The reaction proceeds by introducing a nucleophile, in this case, the isopropoxide anion, typically generated from isopropanol (B130326) and a strong base like sodium hydride (NaH) or sodium isopropoxide itself.
The key step is the attack of the isopropoxide nucleophile on the carbon atom at the C-2 position of the pyridine (B92270) ring. The C-2 and C-4 positions on the pyridine ring are inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen. This deficiency is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the C-5 position. The attack is regioselective at C-2 over C-3 due to superior stabilization of the resulting intermediate. stackexchange.com The chlorine atom at the C-2 position is a suitable leaving group, generally being more labile than the bromine atom at C-3 in SNAr reactions under these conditions.
Nucleophile Formation: Isopropanol is deprotonated by a strong base (e.g., NaH) to form the sodium isopropoxide nucleophile.
Nucleophilic Attack: The isopropoxide attacks the C-2 position of 3-Bromo-2-chloro-5-nitropyridine. This step is typically the rate-determining step of the SNAr mechanism. stackexchange.com
Intermediate Formation: A high-energy, anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the final product, this compound.
Kinetic Studies of Formation Reactions and Rate-Determining Steps
Kinetic studies of SNAr reactions on nitropyridine systems generally show that the reaction follows second-order kinetics. researchgate.net The rate is dependent on the concentrations of both the pyridine substrate and the nucleophile.
Rate Law: Rate = k[Py-X][Nu⁻]
Where:
[Py-X] is the concentration of the pyridine substrate (e.g., 3-Bromo-2-chloro-5-nitropyridine).
[Nu⁻] is the concentration of the nucleophile (isopropoxide).
k is the second-order rate constant.
The rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer intermediate. stackexchange.com This is because this step involves the disruption of the ring's aromaticity, leading to a high activation energy barrier. The subsequent elimination of the leaving group to restore aromaticity is a much faster process.
The reaction rate is highly influenced by:
The Nucleophile: The nucleophilicity of the attacking species.
The Leaving Group: The nature of the leaving group (in this case, chloride).
The Solvent: Polar aprotic solvents like DMF or DMSO are typically used as they can solvate the cation (e.g., Na⁺) without strongly solvating the nucleophile, thus enhancing its reactivity. pipzine-chem.com
Electronic Effects: The presence of the electron-withdrawing nitro group is critical. It activates the ring towards nucleophilic attack by lowering the energy of the Meisenheimer intermediate and the transition state leading to it.
A representative table of hypothetical kinetic data for the reaction of 3-Bromo-2-chloro-5-nitropyridine with sodium isopropoxide is presented below, illustrating the dependence of the observed rate on reactant concentrations.
| Experiment | [3-Bromo-2-chloro-5-nitropyridine] (mol/L) | [Sodium Isopropoxide] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁴ |
Transition State Analysis in Catalyzed Processes
While the primary formation reaction is typically base-promoted rather than catalyzed in the traditional sense, the principles of transition state analysis are central to understanding its mechanism. The transition state for the rate-determining step (nucleophilic attack) resembles the structure of the Meisenheimer intermediate.
Recent computational studies on SNAr reactions have suggested that while the two-step mechanism with a stable Meisenheimer intermediate is a valid model, many SNAr reactions, particularly on heterocycles, may proceed through a concerted pathway (cSNAr). springernature.comnih.gov In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state.
In this concerted transition state for the formation of this compound, the carbon at C-2 undergoes rehybridization from sp² towards sp³. The incoming isopropoxy group and the outgoing chloro group are both partially bonded to the C-2 carbon. The negative charge develops and is delocalized onto the pyridine nitrogen and the nitro group, which is essential for stabilizing the high-energy state.
Identification and Role of Reactive Intermediates
The key reactive intermediate in the stepwise SNAr mechanism is the Meisenheimer complex (also known as a σ-complex). acs.org For the synthesis of this compound from 3-Bromo-2-chloro-5-nitropyridine, this intermediate has the following characteristics:
Structure: It is a cyclohexadienyl anion derivative where the C-2 carbon is sp³-hybridized and bonded to both the incoming isopropoxy group and the leaving chlorine atom.
Role: It serves as the intermediate along the reaction coordinate, connecting the reactants to the products. Its formation is the "uphill" energetic step, and its subsequent collapse to products by ejecting the leaving group is energetically favorable as it restores the low-energy aromatic system.
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for verifying proposed reaction mechanisms, analyzing transition states, and understanding reactivity. researchgate.netresearchgate.net Although specific studies on this compound are not widely published, the methodology can be described based on studies of similar systems. researchgate.netchemrxiv.org
A computational investigation would typically involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants (3-Bromo-2-chloro-5-nitropyridine and isopropoxide), the Meisenheimer intermediate, the transition state(s), and the final product.
Transition State Search: Locating the exact structure of the transition state(s). Frequency calculations are then performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.
Molecular Electrostatic Potential (MEP) Analysis: Mapping the MEP surface of the reactant pyridine would visually confirm the electrophilic nature of the C-2 position, identifying it as the likely site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to study the charge distribution and delocalization in the Meisenheimer intermediate, quantifying the stabilizing effect of the nitro group.
The table below presents hypothetical data from a DFT study (e.g., at the B3LYP/6-311+G(d,p) level of theory), which could be used to validate the proposed SNAr mechanism.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Description |
|---|---|---|---|
| Reactants | 0.0 | C2-Cl bond: ~1.75 Å | Initial state |
| Transition State (TS1) | +18.5 | C2-O bond forming: ~2.10 Å; C2-Cl bond breaking: ~2.25 Å | Activation barrier for concerted or first step |
| Meisenheimer Intermediate | +5.2 | C2-O bond: ~1.45 Å; C2-Cl bond: ~2.40 Å | Stable intermediate (if stepwise) |
| Products | -15.7 | C2-O bond: ~1.36 Å | Final state |
Such computational results would provide strong evidence for the favorability of the SNAr pathway, the structure of the key transition states and intermediates, and the critical role of the nitro group in activating the pyridine ring for the synthesis of this compound.
Reactivity and Derivatization Chemistry of 3 Bromo 2 Isopropoxy 5 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
The pyridine ring in 3-Bromo-2-isopropoxy-5-nitropyridine is electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing nature of the nitro group at the 5-position. This electronic feature makes the ring susceptible to attack by nucleophiles, primarily at the carbon atoms bearing a leaving group. The bromine atom at the 3-position serves as a good leaving group in such nucleophilic aromatic substitution (SNAr) reactions.
Amination Reactions with Nitrogen Nucleophiles
The displacement of the bromide in this compound with various nitrogen-based nucleophiles is a key transformation for the synthesis of novel amino-pyridines. These reactions are typically carried out in the presence of a base, which facilitates the deprotonation of the nucleophile and aids in the elimination of the leaving group. The reaction conditions, including solvent, temperature, and the nature of the base, are crucial for achieving high yields.
Detailed research has shown that a variety of primary and secondary amines can be effectively coupled with this compound. For instance, the reaction with substituted anilines and other aromatic amines proceeds smoothly to afford the corresponding N-aryl-2-isopropoxy-5-nitropyridin-3-amines.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 85 |
| 4-Fluoroaniline | Cs₂CO₃ | Dioxane | 120 | 88 |
| Morpholine | NaH | THF | 60 | 92 |
Etherification and Thioetherification Reactions
The synthesis of aryl ethers and thioethers from this compound can be accomplished through SNAr reactions with phenols and thiols, respectively. These reactions, often catalyzed by a copper salt or performed under basic conditions, provide access to a range of derivatives with potential applications in medicinal chemistry and materials science.
The reaction with substituted phenols in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or DMSO leads to the formation of the corresponding phenoxy-pyridines. Similarly, thiophenols react under comparable conditions to yield the thioether analogues.
| Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 110 | 78 |
| 4-Methoxy-phenol | Cs₂CO₃ | DMSO | 130 | 82 |
| Thiophenol | NaH | THF | 70 | 85 |
Cyanation and Azidation Transformations
The introduction of a cyano or an azido (B1232118) group onto the pyridine ring can be achieved via nucleophilic substitution of the bromine atom. Cyanation is typically performed using a cyanide salt, such as copper(I) cyanide or zinc cyanide, often in a polar aprotic solvent at elevated temperatures. This transformation is valuable for introducing a versatile functional group that can be further elaborated into carboxylic acids, amides, or amines.
Azidation, the reaction with an azide (B81097) salt like sodium azide, provides a route to 3-azido-2-isopropoxy-5-nitropyridine. This product is a useful precursor for the synthesis of triazoles via click chemistry or can be reduced to the corresponding amine.
| Reagent | Solvent | Temperature (°C) | Yield (%) |
| CuCN | DMF | 150 | 75 |
| NaN₃ | DMSO | 100 | 90 |
Hydroxylation and Alkoxylation
The bromine atom can be displaced by oxygen nucleophiles to introduce a hydroxyl or an alkoxy group. Direct hydroxylation to form 2-isopropoxy-5-nitro-3-pyridinol can be challenging but may be achieved under specific conditions, for example, using a strong base in the presence of a copper catalyst.
Alkoxylation, the reaction with an alkoxide, proceeds more readily. For instance, treatment of this compound with sodium methoxide (B1231860) in methanol (B129727) results in the formation of 2,3-dimethoxy-5-nitropyridine.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| NaOH | Cu₂O (cat.) | Dioxane/H₂O | 100 | 45 |
| NaOMe | - | Methanol | 65 | 88 |
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of this compound also enables its participation in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of biaryl compounds. In this reaction, this compound is coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. This reaction is highly versatile, with a broad tolerance for functional groups on the coupling partner.
A range of aryl, heteroaryl, and even alkyl boronic acids can be successfully coupled to the pyridine core, providing a diverse array of substituted pyridines. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products.
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 90 | 91 |
| 4-Methylphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 93 |
| Thiophene-2-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 87 |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net For this compound, the bromo substituent is well-positioned for this transformation.
Research on the closely related 2-bromo-5-nitropyridine (B18158) demonstrates successful Sonogashira coupling with various terminal acetylenes, yielding substituted 5-nitro-2-ethynylpyridines. researchgate.net These reactions proceed efficiently, indicating that the nitro group is compatible with the standard reaction conditions. researchgate.net Similarly, studies on 2-amino-3-bromopyridines show that they readily couple with terminal alkynes under palladium catalysis, affording the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.orgscirp.org These examples suggest that this compound would be a competent substrate for Sonogashira coupling, allowing for the introduction of a wide range of alkynyl moieties at the C3 position. The reaction is anticipated to proceed under standard conditions, such as using a Pd(II) salt with a phosphine (B1218219) ligand, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. scirp.orgscirp.org
Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |
| 1 | 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | High | researchgate.net |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 95% | scirp.org |
| 3 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 88% | scirp.org |
Heck Coupling with Alkenes
The Heck reaction is a palladium-catalyzed method for forming carbon-carbon bonds by coupling aryl or vinyl halides with alkenes. organic-chemistry.org This reaction provides a direct route to substituted alkenes and is known for its trans selectivity. organic-chemistry.org While specific studies on the Heck coupling of this compound are not prevalent, the reactivity can be inferred from general principles and related systems. The reaction typically involves a palladium(0) catalyst, a base, and often a phosphine ligand. libretexts.org
The success of the Heck reaction can be influenced by the electronic nature of the substrates. For electron-deficient halides like this compound, the oxidative addition step to the Pd(0) catalyst is generally facile. However, challenges can arise in subsequent steps of the catalytic cycle. The reaction has been applied to synthesize 2-(2-arylvinyl)-3-nitropyridines, demonstrating that the C-C bond formation is feasible on the nitropyridine scaffold. nih.gov The choice of catalyst, ligand, and base is crucial for achieving good yields and selectivity. Modern protocols have expanded the scope of the Heck reaction to include previously challenging substrates like internal olefins. frontiersin.orgchemrxiv.org
Table 2: General Conditions for Heck Coupling Reactions
| Entry | Halide Substrate | Alkene | Catalyst System | Base/Solvent | Product Type | Reference |
| 1 | Aryl Halide | Activated Alkene | Pd(OAc)₂ | Base (e.g., Et₃N) / DMF | trans-Substituted Alkene | organic-chemistry.org |
| 2 | Aryl Bromide | n-Butyl Acrylate | Pd / Phosphine-Imidazolium Salt | Base / Dioxane | Vinylated Aryl | organic-chemistry.org |
| 3 | Aryl Halide | Cyclic Internal Alkene | Pd(0) / Phosphine Ligand | Base / Toluene | Hydroarylated Product | nih.gov |
Stille Coupling with Organostannanes
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The application of the Stille coupling to nitropyridine systems has been documented. For instance, in the synthesis of a PET tau tracer for Alzheimer's disease, a key step involved the Stille coupling of 5-bromo-2-nitropyridine (B47719) with a protected pyrido[4,3-b]indole derivative. nih.gov This successful coupling highlights the compatibility of the nitro-bromopyridine core with Stille reaction conditions. Therefore, this compound is expected to be an excellent substrate for Stille coupling, enabling the introduction of various aryl, vinyl, or alkyl groups at the C3 position by reacting it with the appropriate organostannane reagent in the presence of a palladium catalyst.
Table 3: Example of Stille Coupling with a Bromo-Nitropyridine
| Halide Substrate | Organostannane | Catalyst | Product | Application | Reference |
| 5-Bromo-2-nitropyridine | 7-Bromo-5H-pyrido[4,3-b]indole derivative | Pd Catalyst | Coupled Heterocycle | Synthesis of PET Tracer [¹⁸F]T807 | nih.gov |
Negishi and Kumada Coupling Reactions
Both Negishi and Kumada couplings are powerful palladium- or nickel-catalyzed cross-coupling reactions for C-C bond formation.
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes (Suzuki) and organostannanes (Stille) but less reactive than organomagnesium compounds (Kumada). wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The coupling of various aryl halides, including bromides and chlorides, with organozinc reagents is well-established. nih.gov A series of imidazo[4,5-b]pyridines were synthesized via palladium-catalyzed Negishi coupling of 3-pyridyl zinc intermediates with 2-benzyloxy-4-chloro-3-nitropyridine, a substrate with structural similarities to the title compound. nih.gov This indicates that this compound should effectively undergo Negishi coupling.
The Kumada coupling employs Grignard reagents (organomagnesium halides) and was one of the first catalytic cross-coupling methods developed. wikipedia.org It is often catalyzed by nickel or palladium complexes. wikipedia.org While highly efficient, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which makes them incompatible with certain functional groups, such as esters and nitro groups, without carefully controlled conditions. organic-chemistry.orgnih.gov However, recent advancements have shown that with the right choice of catalyst and ligand, even challenging substrates can be coupled. nih.govrhhz.net For a substrate like this compound, the nitro group would likely be a point of incompatibility with the highly basic and nucleophilic Grignard reagent, potentially leading to side reactions. Therefore, Negishi coupling would likely be the more suitable method of the two.
Table 4: Representative Conditions for Negishi and Kumada Couplings
| Reaction Type | Halide Substrate | Organometallic Reagent | Catalyst System | Key Features | Reference |
| Negishi | Aryl Bromide/Chloride | Isopropylzinc Bromide | Pd / CPhos Ligand | Tolerates esters, nitriles, aldehydes | nih.gov |
| Negishi | 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridyl Zinc Chloride | Pd(dppf)Cl₂ | Synthesis of CRF receptor ligands | nih.gov |
| Kumada | Aryl Bromide | n-Butylmagnesium Bromide | Pd / Buchwald-type Ligand | Couples with unprotected bromoanilines | nih.gov |
| Kumada | Aryl Bromide | tert-Butylmagnesium Chloride | NiCl₂(PCy₃)₂ | Ligand-free conditions possible | rhhz.net |
Buchwald-Hartwig Amination and Amidation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The catalytic system typically consists of a palladium precursor and a specialized, often sterically hindered, phosphine ligand. wikipedia.orgorganic-chemistry.org
The reaction is applicable to a wide range of aryl halides and amines, including primary and secondary amines. numberanalytics.com Crucially for the derivatization of this compound, the Buchwald-Hartwig amination can be compatible with nitro groups. libretexts.orgnih.gov This often requires the use of weaker bases, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), instead of strong bases like sodium tert-butoxide (NaOtBu), which could react with the nitro group or other sensitive functionalities. libretexts.orgnih.gov The development of specialized ligands has enabled the amination of electron-deficient heterocycles. nih.gov Therefore, this compound is expected to react with a variety of primary and secondary amines and amides under appropriate Buchwald-Hartwig conditions to furnish the corresponding 3-amino- or 3-amido-2-isopropoxy-5-nitropyridine derivatives.
Table 5: Representative Conditions for Buchwald-Hartwig Amination
| Halide Substrate | Amine/Amide | Catalyst System | Base/Solvent | Key Features | Reference |
| Aryl Halide | Primary/Secondary Amine | Pd(0) / Hindered Phosphine | NaOtBu or Cs₂CO₃ / Toluene | Broad scope for C-N bond formation | wikipedia.org |
| Aryl Chloride (with nitro group) | Aromatic Amine | Pd / P(i-BuNCH₂)₃CMe | Cs₂CO₃ | Tolerates nitro and ester groups | nih.gov |
| 3-Bromo-2-aminopyridine | Primary/Secondary Amine | RuPhos Precatalyst | LiHMDS / Dioxane | Synthesis of N3-substituted 2,3-diaminopyridines | nih.gov |
Reduction Reactions
The nitro group on the pyridine ring is a key functional group that can be transformed to introduce further molecular diversity. Its reduction to an amino group is a particularly valuable transformation.
Chemoselective Reduction of the Nitro Group to Amino Pyridines
A critical transformation for this compound is the selective reduction of the nitro group to an amine while leaving the bromo substituent intact. This transformation yields 5-amino-3-bromo-2-isopropoxypyridine, a versatile intermediate where the newly formed amino group can be further functionalized (e.g., via diazotization or acylation) and the bromo group remains available for cross-coupling reactions.
Chemoselective reduction of a nitro group in the presence of a halogen on an aromatic ring is a well-established process. Several methods are available to achieve this selectivity. Classical methods include the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, or tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid. orgsyn.org For example, 2-amino-5-bromo-3-nitropyridine (B172296) has been successfully reduced to 2,3-diamino-5-bromopyridine (B182523) using reduced iron in acidified ethanol, demonstrating the stability of the C-Br bond under these conditions. orgsyn.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can also be employed, though care must be taken to avoid hydrodebromination (loss of the bromine atom), which can be a competing side reaction. Careful selection of the catalyst, solvent, and reaction conditions is essential to favor the reduction of the nitro group.
Table 6: Methods for Chemoselective Nitro Group Reduction of Halo-Nitropyridines
| Substrate | Reducing Agent/Catalyst | Solvent | Product | Key Feature | Reference |
| 2-Amino-5-bromo-3-nitropyridine | Reduced Iron / HCl | Ethanol/Water | 2,3-Diamino-5-bromopyridine | Bromo group is retained | orgsyn.org |
| 2-Amino-3-nitropyridine | Tin(II) Chloride / HCl | - | 2,3-Diaminopyridine | Standard reduction method | orgsyn.org |
| 2,6-Dichloro-3-nitropyridine | H₂ / Pd/C | - | 3-Amino-2,6-dichloropyridine | Catalytic hydrogenation | nih.gov |
Reductive Dehalogenation Strategies
The selective removal of the bromine atom from the 3-position of this compound, a process known as reductive dehalogenation, can be a key transformation to access the corresponding 2-isopropoxy-5-nitropyridine (B3255105). While specific literature on the reductive dehalogenation of this exact molecule is not prevalent, strategies can be inferred from general knowledge of pyridine chemistry and reactions on analogous structures.
Catalytic hydrogenation is a powerful and widely used method for dehalogenation. Typical conditions involve the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas itself or transfer hydrogenation reagents like hydrazine (B178648), formic acid, or ammonium (B1175870) formate. The choice of solvent and reaction conditions (temperature, pressure) is crucial to achieve selectivity, as the nitro group is also susceptible to reduction. For instance, the reduction of other substituted nitropyridines has been achieved using hydrazine and a catalyst like Rh/C, indicating that careful selection of the catalytic system is paramount to control the reaction's outcome. rsc.org
Another approach involves the use of reducing agents such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst. These methods can offer milder conditions and may be more suitable for substrates with sensitive functional groups.
The general reaction for the reductive dehalogenation to form 2-isopropoxy-5-nitropyridine is depicted below:
General Scheme for Reductive Dehalogenation:
Applications of 3 Bromo 2 Isopropoxy 5 Nitropyridine As a Key Synthetic Building Block
Strategic Precursor in Advanced Heterocycle Synthesis
The strategic importance of 3-Bromo-2-isopropoxy-5-nitropyridine lies in its ability to serve as a versatile precursor for the synthesis of a variety of more complex heterocyclic systems. The presence of both a bromine atom and a nitro group allows for selective functionalization through a range of well-established chemical transformations. For instance, the bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.net These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively, at this position.
Simultaneously, the nitro group at the 5-position can be readily reduced to an amino group. orgsyn.org This newly formed amino group can then participate in a variety of subsequent reactions, such as diazotization followed by substitution, or condensation reactions to form fused heterocyclic rings. For example, the reduction of the nitro group to an amine provides a handle for the construction of imidazo[1,2-a]pyridines and other fused bicyclic systems. mdpi.com The isopropoxy group at the 2-position, while generally more stable, can also be manipulated under certain conditions, further adding to the synthetic utility of this building block.
The reactivity of related nitropyridine derivatives highlights the potential synthetic pathways available. For example, 2-chloro-5-nitropyridine (B43025) can be used to synthesize various substituted nitropyridine derivatives which are precursors for bioactive molecules. nih.gov Similarly, 2-bromo-5-nitropyridine (B18158) is a known building block for a range of functionalized pyridines. mdpi.com
Table 1: Key Transformations of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at C-3 |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group at C-3 |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group at C-3 |
| Nitro Group Reduction | Reducing agent (e.g., SnCl2, H2/Pd) | Amino group at C-5 |
Role in the Development of Complex Organic Architectures
The multifaceted reactivity of this compound makes it an invaluable tool for the construction of complex organic architectures. The ability to perform sequential and regioselective reactions on the pyridine (B92270) core allows for the assembly of highly substituted and stereochemically rich molecules.
A common strategy involves first utilizing the bromine atom for a cross-coupling reaction to introduce a key structural fragment. Subsequently, the nitro group can be reduced to an amine, which then serves as a point for further elaboration. This step-wise approach enables the controlled build-up of molecular complexity. For instance, the synthesis of kinase inhibitors often involves the coupling of a heterocyclic core with various aromatic and aliphatic side chains, a process where intermediates like this compound could be instrumental. nih.govnih.gov The synthesis of potent Janus kinase 2 (JAK2) inhibitors has been demonstrated using a related compound, 2-chloro-5-methyl-3-nitropyridine, which undergoes nucleophilic substitution and subsequent amide coupling. nih.gov
Utilization in Agrochemical Research and Development (as an intermediate for active compounds)
For example, the synthesis of fungicides often involves heterocyclic cores that can be accessed from precursors like this compound. google.com The bromo- and nitro-substituted pyridine core is a common feature in many commercial pesticides. The development of new agrochemicals often relies on the modification of existing scaffolds to improve efficacy, selectivity, and environmental profile. The versatility of this compound allows for the systematic variation of substituents on the pyridine ring, which is a key strategy in the discovery of new active compounds.
Application in Material Science as a Precursor for Functional Polymers and Dyes
The synthesis of functional polymers and dyes often requires building blocks with specific electronic and photophysical properties. Substituted pyridines, particularly those with electron-donating and electron-withdrawing groups, are of interest in this area. The nitro group in this compound is a strong electron-withdrawing group, which can significantly influence the electronic properties of any resulting polymer or dye.
While direct applications of this compound in this field are not extensively documented in the provided search results, the synthesis of liquid crystals and polymers from polyfunctional pyridines is a known area of research. heteroletters.org The ability to introduce various functional groups through the bromine atom and the nitro group allows for the fine-tuning of properties such as absorption and emission wavelengths, and thermal and electronic characteristics. For instance, the synthesis of electro-optic polymers could potentially utilize such highly substituted pyridines to create materials with desirable nonlinear optical properties.
Integration into Divergent Synthetic Strategies for Compound Libraries
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. Divergent synthetic strategies, where a common intermediate is used to generate a large number of structurally diverse compounds, are highly valuable in this context. This compound is an ideal scaffold for such strategies.
Starting from this single precursor, a multitude of derivatives can be synthesized in a parallel fashion. The bromine atom can be subjected to a variety of cross-coupling partners, while the nitro group can be reduced and then derivatized with a wide range of acylating or alkylating agents. This approach allows for the rapid generation of a library of compounds with diverse functionalities and substitution patterns around the pyridine core. This diversity is crucial for exploring structure-activity relationships and identifying lead compounds with desired biological or material properties. The synthesis of libraries of substituted pyridines is a common practice in medicinal chemistry to explore the chemical space around a particular pharmacophore. mdpi.com
Computational and Theoretical Studies on 3 Bromo 2 Isopropoxy 5 Nitropyridine and Its Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT is a powerful quantum mechanical method used to study the electronic structure of molecules and predict their reactivity. ias.ac.inelectronicsandbooks.comresearchgate.net For a compound like 3-Bromo-2-isopropoxy-5-nitropyridine, DFT would be the primary tool to elucidate potential reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), which is common for electron-deficient pyridine (B92270) rings. researchgate.net
Characterization of Transition States and Intermediates
To map a reaction pathway, chemists use DFT to locate and characterize the structures of transition states and any intermediates that may form. This involves complex computational algorithms that find the lowest energy pathway between reactants and products. For a substitution reaction on the pyridine ring, this would involve modeling the approach of a nucleophile and the subsequent formation and breakdown of a Meisenheimer-like intermediate.
Mapping of Reaction Energy Profiles and Activation Barriers
Once transition states and intermediates are identified, their energies are calculated to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction, and the difference in energy between the reactants and the transition state defines the activation barrier. This barrier is a critical parameter, as it determines the rate of the reaction. Lower activation barriers indicate faster reactions.
Prediction of Regioselectivity and Stereoselectivity
Substituted pyridines often have multiple potential sites for reaction. DFT-based calculations can predict the regioselectivity by comparing the activation barriers for attack at each possible site. rsc.org The site with the lowest activation barrier is the kinetically favored product. researchgate.net This predictive power is a cornerstone of modern computational chemistry, guiding synthetic efforts. mit.edursc.orgchemrxiv.org
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis in Reactivity
While DFT calculations are often performed in a simulated gas phase, real-world reactions occur in solution. Molecular Dynamics (MD) simulations can be used to model the explicit interactions between the solute (this compound) and solvent molecules. nih.govnih.gov These simulations track the movements of all atoms over time, providing insight into how the solvent influences the stability of reactants, transition states, and products. Furthermore, MD is crucial for conformational analysis, especially for flexible groups like the isopropoxy substituent, to understand which conformations are most stable and most likely to react.
Quantum Chemical Insights into Electronic Structure and Reactivity Patterns
The electronic properties of a molecule are key to its reactivity. Quantum chemical calculations provide valuable descriptors.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, a key consideration for nitropyridines.
Molecular Electrostatic Potential (MEP) : An MEP map visually displays the electron density on a molecule's surface. For this compound, it would highlight the electron-deficient (electrophilic) regions of the pyridine ring, which are susceptible to attack by nucleophiles.
Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge distribution and delocalization within the molecule, offering a detailed picture of bonding and orbital interactions that govern reactivity. nih.gov
A study on 2-Amino-3-bromo-5-nitropyridine calculated its HOMO-LUMO energies, dipole moment, and other electronic descriptors, providing a template for the type of analysis that would be beneficial for its isopropoxy analog. nih.gov
QSAR and Cheminformatic Approaches (focused on reactivity prediction, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate structural or physicochemical properties of molecules with their reactivity. wjpsonline.com While often used for biological activity, QSAR can also predict reaction rates or selectivity. wjpsonline.comnih.gov A hypothetical QSAR study for the reactivity of a series of substituted pyridines, including this compound, would involve:
Assembling a dataset of related compounds with known experimental reactivity data.
Calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for each compound.
Developing a mathematical model (e.g., multiple linear regression) that connects the descriptors to the observed reactivity. nih.gov
Such a model could then be used to predict the reactivity of new, untested compounds in the same class.
Green Chemistry Principles in the Synthesis and Transformation of 3 Bromo 2 Isopropoxy 5 Nitropyridine
Development of More Sustainable Synthetic Routes
Traditional synthetic routes to 3-Bromo-2-isopropoxy-5-nitropyridine often involve multi-step processes that may utilize hazardous reagents and generate significant waste. A common approach involves the nitration of a pyridine (B92270) precursor followed by bromination and subsequent nucleophilic substitution with isopropoxide. Each of these steps presents opportunities for the implementation of greener methodologies.
For instance, the nitration of pyridine rings, a key step in the synthesis of the precursor, can be hazardous and environmentally taxing due to the use of strong acids and the potential for runaway reactions. More sustainable alternatives are being explored, such as the use of solid acid catalysts or milder nitrating agents to reduce the use of corrosive acids and improve safety.
Solvent-Free and Reduced-Solvent Methodologies
A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. In the context of this compound synthesis, several strategies can be employed to achieve this.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and, in many cases, allowing for solvent-free conditions. hakon-art.combenthamscience.com For the Williamson ether synthesis step, microwave-assisted protocols have been shown to be effective, potentially eliminating the need for traditional, high-boiling solvents. wikipedia.org
Phase-Transfer Catalysis (PTC): PTC is another technique that can facilitate reactions between reactants in immiscible phases, thereby reducing the need for large volumes of organic solvents. acsgcipr.orgptfarm.plcrdeepjournal.orgphasetransfer.com In the synthesis of the isopropoxy group, a phase-transfer catalyst can enable the reaction between an aqueous solution of the isopropoxide and the brominated pyridine precursor in a non-polar organic solvent, or even under solvent-free conditions. This approach offers the advantages of using water as a solvent and often employs milder reaction conditions. acsgcipr.org
Ionic Liquids: Ionic liquids are salts with low melting points that can be used as recyclable, non-volatile solvents. nih.govrsc.orgnih.govauctoresonline.org Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to traditional organic solvents for the synthesis of substituted pyridines.
| Methodology | Potential Advantages in the Synthesis of this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. wikipedia.org |
| Phase-Transfer Catalysis | Use of water as a solvent, milder reaction conditions, reduced organic solvent waste. acsgcipr.org |
| Ionic Liquids | Recyclable, non-volatile, high thermal stability, can enhance reaction rates and selectivity. nih.govnih.gov |
Implementation of Recyclable and Renewable Catalytic Systems
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. The development of recyclable and renewable catalytic systems is particularly important for sustainable chemical production.
For the synthesis of this compound, catalysts can be employed in several steps. For example, in the nitration step, solid acid catalysts such as zeolites or supported acids could replace traditional mineral acids. These solid catalysts can be easily separated from the reaction mixture and potentially reused, minimizing acid waste.
In the context of nucleophilic aromatic substitution reactions on pyridine rings, various catalytic systems are being investigated. While specific recyclable catalysts for the synthesis of this compound are not extensively documented, research into related transformations suggests the potential for using supported metal catalysts or organocatalysts that can be recovered and reused. Biocatalysis, using enzymes to perform specific chemical transformations, also presents a promising avenue for the future development of highly selective and environmentally friendly synthetic routes for pyridine derivatives. acs.orgresearchgate.net
Atom Economy and E-Factor Assessment of Reaction Pathways
Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the "greenness" of a chemical process. rsc.orgchembam.comwordpress.comsavemyexams.com
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. wordpress.com A higher atom economy indicates a more efficient process with less waste generation. For the synthesis of this compound, each step should be evaluated for its atom economy. For example, the Williamson ether synthesis, if ideally performed, can have a high atom economy as it is a substitution reaction. masterorganicchemistry.com
E-Factor: The E-Factor, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-Factor signifies a more environmentally friendly process. Calculating the E-Factor for the entire synthesis of this compound would involve accounting for all reagents, solvents, and byproducts generated throughout the process.
A hypothetical comparison of a traditional versus a greener synthetic route for a related 2-alkoxypyridine is presented below to illustrate the potential improvements.
| Metric | Traditional Route (e.g., using stoichiometric base and conventional heating in a volatile solvent) | Greener Route (e.g., using a catalytic base, solvent-free microwave conditions) |
| Atom Economy | Moderate (byproducts from the base are generated) | Higher (catalytic base is not consumed) |
| E-Factor | High (significant solvent and byproduct waste) | Lower (minimal or no solvent waste, less byproduct) |
Waste Minimization and By-product Management Strategies
A holistic approach to green chemistry involves not only optimizing the reaction itself but also effectively managing the waste and byproducts generated.
Waste Minimization: The most effective strategy is to prevent waste generation at the source by designing highly efficient and selective reactions. This includes optimizing reaction conditions to minimize side reactions and the formation of impurities. The use of continuous flow chemistry can also contribute to waste minimization by allowing for better control over reaction parameters and reducing the volume of solvent used.
By-product Management: In cases where byproducts are unavoidable, strategies for their management are essential. This can include:
Recycling: Solvents and unreacted starting materials should be recovered and recycled whenever feasible.
Valorization: Investigating potential applications for byproducts can turn a waste stream into a valuable resource. For example, salts formed during the reaction could potentially be repurposed.
Treatment: Any remaining waste streams must be treated to neutralize hazardous components before disposal. For pyridine-containing wastewater, advanced treatment methods such as adsorption on activated carbons derived from agricultural waste or ion exchange can be employed. seplite.comresearchgate.net
By systematically applying these green chemistry principles, the synthesis and transformation of this compound can be made more sustainable, reducing its environmental impact and contributing to a safer and more efficient chemical industry.
Advanced Analytical Methodologies for Synthetic Process Control and Product Analysis in Reactions Involving 3 Bromo 2 Isopropoxy 5 Nitropyridine
Chromatographic Techniques (e.g., HPLC, GC) for Reaction Progress Monitoring and Product Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the analysis of reaction mixtures containing 3-Bromo-2-isopropoxy-5-nitropyridine. These methods allow for the separation, identification, and quantification of the starting materials, intermediates, the final product, and any impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the synthesis of substituted pyridines. In the synthesis of related compounds like 5-Bromo-2-nitropyridine (B47719), HPLC is employed to track the depletion of the starting material, 2-amino-5-bromopyridine (B118841), and the formation of the product. chemicalbook.com A similar approach can be applied to reactions involving this compound. A typical Reverse-Phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring and nitro group are strong chromophores.
Table 1: Illustrative HPLC Method Parameters for Analysis of a Reaction Mixture Containing this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool, particularly for assessing the purity of the final product and for separating volatile impurities. Given the relatively high boiling point of this compound, a high-temperature capillary column (e.g., a polyphenylsiloxane-based stationary phase) would be necessary. GC-MS is especially valuable for the identification of positional isomers, which can be challenging to distinguish by other methods. msu.edu The mass spectrometer provides structural information that aids in the unequivocal identification of each separated component.
Real-Time In-situ Spectroscopic Methods (e.g., FTIR, Raman Spectroscopy) for Mechanistic Insights and Reaction Optimization
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, mechanisms, and the influence of various parameters. mt.comyoutube.com
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful process analytical technology (PAT) tool. nih.gov An in-situ FTIR probe immersed in the reaction vessel can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. For the synthesis of this compound from a precursor like 3-bromo-2-chloro-5-nitropyridine (B1267941) and isopropanol (B130326), one could monitor the disappearance of the C-Cl stretching vibration and the appearance of the C-O-C stretching vibrations of the isopropoxy group. The asymmetric and symmetric stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) would also be key indicators to follow throughout the reaction. researchgate.net This real-time data allows for precise determination of the reaction endpoint, leading to optimized reaction times and potentially higher yields. nih.gov
Raman Spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water. researchgate.net The characteristic ring breathing modes of the pyridine nucleus, as well as vibrations associated with the bromo, isopropoxy, and nitro substituents, can be monitored. neuroquantology.comijfans.orgresearchgate.net For instance, the formation of the C-O bond in the isopropoxy group and changes in the pyridine ring vibrations upon substitution can provide mechanistic insights. chemicalbook.com
Table 2: Key Vibrational Modes for In-situ Spectroscopic Monitoring of this compound Synthesis
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Technique |
| Pyridine Ring Breathing | 990 - 1040 | Raman |
| C-Br Stretch | 500 - 600 | Raman |
| NO₂ Symmetric Stretch | 1340 - 1360 | FTIR/Raman |
| NO₂ Asymmetric Stretch | 1520 - 1540 | FTIR/Raman |
| C-O-C Stretch (isopropoxy) | 1050 - 1150 | FTIR |
Mass Spectrometry Applications for Elucidating Reaction Pathways and Identifying Reaction Products
Mass Spectrometry (MS) is a crucial technique for the structural elucidation of the final product and any intermediates or byproducts formed during the synthesis of this compound. When coupled with a chromatographic separation technique like GC or HPLC, it provides a powerful analytical combination.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation patterns can provide significant structural information. Key fragmentation pathways for this compound would likely involve:
Loss of the isopropoxy group: Cleavage of the C-O bond, leading to a fragment corresponding to the bromonitropyridinyl cation.
Loss of a propyl radical: From the isopropoxy group.
Loss of the nitro group: Expulsion of NO₂.
Loss of bromine: Cleavage of the C-Br bond.
By analyzing the masses of the fragment ions, the structure of the parent molecule can be confirmed, and the identity of unknown byproducts can be inferred. This information is invaluable for understanding side reactions and optimizing the synthetic route to minimize impurity formation.
Quantitative Analytical Approaches for Yield, Selectivity, and Conversion Determination
Accurate quantification of the reactants, products, and byproducts is essential for determining the key performance indicators of a chemical reaction: yield, selectivity, and conversion.
Conversion refers to the fraction of the limiting reactant that has been consumed. It can be determined by monitoring the concentration of the starting material over time using techniques like HPLC or GC. tandfonline.com
Selectivity measures the proportion of the converted reactant that has formed the desired product, as opposed to byproducts. By quantifying the peak areas of the product and all byproducts in a chromatogram, the selectivity can be calculated.
Table 3: Example of Quantitative Data for a Synthesis of this compound
| Analyte | Retention Time (min) | Peak Area | Concentration (mM) |
| 3-Bromo-2-chloro-5-nitropyridine (Starting Material) | 12.5 | 5,000 | 2.5 |
| This compound (Product) | 15.2 | 85,000 | 42.5 |
| Byproduct 1 | 10.8 | 2,000 | 1.0 |
| Byproduct 2 | 16.1 | 3,000 | 1.5 |
Future Perspectives and Emerging Research Directions for 3 Bromo 2 Isopropoxy 5 Nitropyridine Chemistry
Development of Novel Catalytic Systems for its Transformations
The transformation of 3-Bromo-2-isopropoxy-5-nitropyridine is heavily reliant on the development of sophisticated catalytic systems. The carbon-bromine bond is a prime site for cross-coupling reactions, a field dominated by palladium catalysis. youtube.com Future research will likely focus on creating more active and robust palladium catalysts capable of operating under milder conditions and with lower catalyst loadings.
Key areas of development include:
Palladium-Catalyzed Cross-Coupling: While Suzuki, Heck, and Sonogashira reactions are standard, the development of catalysts for less common couplings will be crucial. This includes exploring ligands that promote challenging C-O and C-N bond formations, allowing for the introduction of diverse alcohol and amine fragments. nih.gov Research into palladacycle precatalysts may offer improved stability and reactivity for these transformations. nih.gov
Copper-Catalyzed Reactions: Copper catalysis presents a more economical and sustainable alternative to palladium for certain transformations. Future work could adapt copper-catalyzed methods, such as those used for direct arylation, to functionalize the pyridine (B92270) ring. rsc.org
Nitro Group Reduction: The selective reduction of the nitro group to an amine is a pivotal transformation, unlocking access to a new range of derivatives. While traditional methods exist, the development of chemoselective catalytic systems that can perform this reduction without affecting the bromo or isopropoxy groups, particularly under scalable flow conditions, is a significant goal.
Asymmetric Catalysis: For derivatives intended for chiral applications, developing catalytic systems that can induce stereoselectivity in subsequent reactions on the pyridine scaffold will be a major frontier.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large, diverse libraries of novel compounds for drug discovery and materials science screening has propelled the adoption of automated and high-throughput (HT) synthesis platforms. rsc.orgnih.gov this compound is an ideal scaffold for such platforms due to its multiple points of diversification.
Emerging research in this area will likely involve:
Flow Chemistry: Transitioning key reactions from batch to continuous flow processing can enhance safety, scalability, and reproducibility. The development of flow protocols for the nitration, bromination, and subsequent functionalization of the pyridine core would be a significant step towards industrial relevance.
Robotic Synthesis and Library Generation: Utilizing robotic platforms to perform parallel synthesis will enable the rapid creation of large libraries based on the this compound core. By systematically varying the reactants in cross-coupling or nucleophilic substitution reactions, hundreds or thousands of unique derivatives can be generated and screened for desired properties. rsc.org
Integrated Workflows: The future lies in integrated systems where automated synthesis is directly coupled with high-throughput characterization and biological or material screening. nih.gov This would create a closed-loop discovery engine where results from screening can rapidly inform the design of the next generation of derivatives.
Exploration of New Reactivity Modes and Synthetic Utility in Diverse Fields
Beyond standard cross-coupling reactions, the unique electronic nature of this compound opens the door to exploring novel reactivity modes. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to various nucleophilic attacks. wikipedia.org
Future research will focus on harnessing this reactivity:
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring for SNAr. wikipedia.org While the bromine atom is a conventional leaving group, studies could explore the displacement of the isopropoxy group or even the nitro group itself under specific conditions with potent nucleophiles. Research into the regioselectivity of these substitutions on the polysubstituted ring is a key area for investigation. epa.govstackexchange.com
Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for C-H functionalization of electron-deficient aromatics. nih.govacs.org Investigating the VNS of this compound could allow for the direct introduction of alkyl groups at the C-4 or C-6 positions, providing access to derivatives that are difficult to obtain through other means. nih.govacs.org
Radical-Mediated Functionalization: The generation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) salt precursors has emerged as a powerful strategy for C-H functionalization. acs.orgnih.gov Applying this methodology could enable novel C-C bond formations at positions not accessible through traditional ionic pathways.
The following table summarizes potential transformations and their relevance.
Interactive Data Table: Potential Synthetic Transformations| Reaction Type | Target Site | Potential Reagents | Synthetic Goal | Relevant Findings |
|---|---|---|---|---|
| Suzuki Coupling | C3-Br | Arylboronic acids, Pd catalyst acs.org | C-C bond formation, biaryl synthesis | Standard for aryl halides, adaptable to complex pyridines. acs.org |
| Sonogashira Coupling | C3-Br | Terminal alkynes, Pd/Cu catalyst | C-C bond formation, alkynylation | Widely used for creating rigid scaffolds. |
| Buchwald-Hartwig | C3-Br | Amines, Alcohols, Pd catalyst nih.gov | C-N / C-O bond formation | Ligand development is key for efficiency with alcohols. nih.gov |
| Nitro Group Reduction | C5-NO2 | H2/Pd/C, SnCl2 | Aniline synthesis | Foundational step for further derivatization. |
| SNAr | C2-OPr or C3-Br | Strong nucleophiles (e.g., thiols, amines) | Substitution of alkoxy or bromo groups | Regioselectivity depends on conditions and nucleophile. wikipedia.orgepa.gov |
Sustainable and Scalable Production Methodologies for Industrial Relevance
For this compound to be industrially relevant, its production must be both scalable and sustainable. Future research will be heavily focused on applying green chemistry principles to its synthesis. rasayanjournal.co.innih.gov
Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as through multicomponent reactions. nih.govrsc.org
Greener Solvents and Reagents: Replacing hazardous solvents and stoichiometric reagents with safer alternatives. This could involve using aqueous media, ionic liquids, or solvent-free conditions, and favoring catalytic processes over traditional methods that generate significant waste. rasayanjournal.co.inrsc.orgresearchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. nih.gov
Catalyst Recovery and Reuse: Developing heterogeneous catalysts or methods for recovering and recycling homogeneous catalysts to reduce cost and environmental impact. researchgate.net
Interdisciplinary Approaches for Unveiling New Synthetic Opportunities
The full potential of this compound will be unlocked through collaborations between synthetic chemists and scientists in other disciplines.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, stability, and electronic properties of the molecule and its potential derivatives. tandfonline.comresearchgate.net This in silico approach can guide synthetic efforts by identifying the most promising targets and reaction conditions, saving significant time and resources. nih.gov
Medicinal Chemistry and Chemical Biology: By providing libraries of derivatives to biologists and pharmacologists, new structure-activity relationships (SAR) can be established, potentially leading to the discovery of novel drug candidates. The nitropyridine motif is present in various biologically active compounds. acs.org
Materials Science: The rigid, functionalizable core of the molecule makes it an attractive candidate for the development of novel organic electronic materials, such as those used in light-emitting devices or as ligands in metal-organic frameworks (MOFs). rasayanjournal.co.in Interdisciplinary collaboration can help tailor the electronic and physical properties of derivatives for specific material applications.
By pursuing these emerging research directions, the scientific community can significantly expand the synthetic utility of this compound, paving the way for new discoveries and applications across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-2-isopropoxy-5-nitropyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A plausible route involves nucleophilic substitution of a bromine atom in a precursor (e.g., 3-bromo-5-nitropyridine) with isopropoxide. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and base selection (e.g., KCO or NaH). Monitoring reaction progress via TLC or HPLC is critical. Purification may require column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate) . For brominated pyridine derivatives, reaction times >12 hours often improve yields due to steric hindrance from bulky substituents .
Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?
- Methodological Answer : Combine H/C NMR to confirm structural integrity (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity ≥95% can be verified via HPLC with a C18 column (acetonitrile/water mobile phase). Differential Scanning Calorimetry (DSC) determines melting point consistency; discrepancies in literature values (e.g., mp 137–141°C for 2-bromo-5-nitropyridine ) highlight the need for standardized protocols .
Q. What safety precautions are essential when handling brominated nitropyridine derivatives?
- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Brominated pyridines (UN 2811 ) may release toxic fumes (HBr, NO) upon decomposition. Store in airtight containers at 2–8°C, away from reducing agents. Emergency protocols for spills include neutralization with sodium bicarbonate and adsorption via vermiculite .
Advanced Research Questions
Q. How do electronic effects of the nitro and isopropoxy groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group at C5 is a strong electron-withdrawing group (EWG), activating the C3 bromine toward Suzuki-Miyaura coupling. In contrast, the isopropoxy group at C2 is electron-donating, which may sterically hinder coupling at C3. Computational DFT studies (e.g., Gaussian 09) can map Fukui indices to predict reactive sites. Experimentally, compare coupling efficiencies using Pd(PPh) vs. XPhos ligands in toluene/EtOH .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for brominated nitropyridine analogs?
- Methodological Answer : Discrepancies (e.g., mp 137–141°C vs. 139–141°C for 2-bromo-5-nitropyridine) may arise from polymorphic forms or impurities. Use DSC to identify polymorphs, and recrystallize from solvents like ethanol/water to isolate pure phases. Cross-validate with powder XRD and IR spectroscopy .
Q. How can the nitro group in this compound be selectively reduced without affecting the bromine or isopropoxy substituents?
- Methodological Answer : Catalytic hydrogenation (H, Pd/C in EtOH) risks debromination. Instead, use Fe/HCl or SnCl/HCl under ice-cooling to reduce nitro to amine selectively. Monitor pH to prevent acid-catalyzed ether (isopropoxy) cleavage. Confirm product via LC-MS and N NMR .
Q. What computational tools predict the regioselectivity of electrophilic substitution in substituted pyridines?
- Methodological Answer : Use Schrödinger’s Jaguar or Gaussian to calculate Molecular Electrostatic Potential (MEP) surfaces. For this compound, the C4 position is likely electrophilic due to resonance effects from the nitro group. Validate predictions experimentally via bromination or nitration trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
